Ethyl 2-cyclopentylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclopentylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopentylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopentylthiazole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopentylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 2-cyclopentylthiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopentylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding. This compound may modulate signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-cyclopentylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific cyclopentyl and ethyl ester substituents, which may confer distinct properties and applications .
Biological Activity
Ethyl 2-cyclopentylthiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of cyclopentyl derivatives with thiazole carboxylic acids, followed by esterification with ethyl alcohol. The general reaction scheme can be summarized as follows:
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate to strong antibacterial properties .
Antiviral Activity
Research has also highlighted the antiviral potential of this compound. In vitro studies demonstrated that this compound effectively inhibited the replication of certain viruses, including hepatitis B virus (HBV). The compound was shown to reduce viral load significantly in cell cultures, suggesting its potential as a therapeutic agent for viral infections .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral activities, this compound has demonstrated anti-inflammatory properties. Experimental models indicated a reduction in pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A recent study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with standard antibiotics, enhancing their efficacy .
Pathogen | MIC (µg/mL) | Synergistic Effect |
---|---|---|
Staphylococcus aureus | 64 | Yes |
Escherichia coli | 128 | Yes |
Pseudomonas aeruginosa | 256 | No |
Case Study 2: Antiviral Activity Against HBV
In a controlled laboratory setting, this compound was tested for its antiviral activity against HBV. The results showed a significant decrease in HBV surface antigen levels post-treatment, suggesting its potential role in managing chronic hepatitis B infections .
Treatment Duration (days) | HBV Surface Antigen Reduction (%) |
---|---|
7 | 30 |
14 | 50 |
21 | 70 |
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 2-cyclopentyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-12-10(15-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
RTURCWNHJDKSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.